molecular formula C18H19N3O3 B5420296 3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide

3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide

Cat. No.: B5420296
M. Wt: 325.4 g/mol
InChI Key: HDXZZRVUIHWNIS-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-12-7-8-15(16(11-12)24-2)21-18(22)10-9-17-19-13-5-3-4-6-14(13)20-17/h3-8,11H,9-10H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXZZRVUIHWNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 2,4-dimethoxyphenylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Triethylamine in dichloromethane or other suitable solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring or the amide group.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Pharmaceutical Research: The compound is explored for its antimicrobial and antiviral properties, making it a candidate for drug development.

    Biological Studies: It is used in studies to understand the interaction of benzimidazole derivatives with biological targets such as proteins and nucleic acids.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.

    Pathway Modulation: It can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.

    Binding to Biological Targets: The benzimidazole ring allows the compound to bind to proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-benzimidazol-2-yl)-N-phenylpropanamide: Similar structure but lacks the methoxy groups on the phenyl ring.

    3-(1H-benzimidazol-2-yl)-N-(4-methoxyphenyl)propanamide: Contains a single methoxy group on the phenyl ring.

    3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)propanamide: Contains chlorine atoms instead of methoxy groups.

Uniqueness

3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

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